molecular formula C21H26N4O4 B6440620 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine CAS No. 2548978-89-6

4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine

カタログ番号: B6440620
CAS番号: 2548978-89-6
分子量: 398.5 g/mol
InChIキー: SBJVXXFKPYXFMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine (CAS 2548978-89-6) is a complex organic compound with a molecular formula of C21H26N4O4 and a molecular weight of 398.5 g/mol . This compound belongs to the 1-benzoylpiperidine family and features a morpholine ring linked to a phenyl group, which is connected via a carbonyl group to a piperidine moiety substituted with a 5-methoxypyrimidin-2-yloxy group . The structural features of this molecule, particularly the morpholine and piperidine groups, are known to enhance solubility and conformational flexibility, while the methoxypyrimidine can act as a hydrogen-bond acceptor or donor, making it a valuable building block in medicinal chemistry . This compound has garnered significant interest for its potential biological activities. Research into similar compounds indicates that the 5-methoxypyrimidine moiety can contribute to interactions with various biological targets . One notable mechanism of action identified for closely related structures is the inhibition of nitric oxide synthase (NOS), a key enzyme in the production of nitric oxide, which plays a critical role in processes like inflammation and vasodilation . Furthermore, studies suggest that derivatives containing piperidine and pyrimidine structures exhibit promising anticancer properties, showing significant cytotoxic effects and an ability to inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer) . Its primary research applications span chemistry, where it serves as a key intermediate for synthesizing more complex molecules, and biology, where its structure allows for interaction with various enzymatic targets for biochemical studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-19-14-22-21(23-15-19)29-18-6-8-25(9-7-18)20(26)16-2-4-17(5-3-16)24-10-12-28-13-11-24/h2-5,14-15,18H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJVXXFKPYXFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of 4-(5-Methoxypyrimidin-2-yl)oxypiperidine

This intermediate is synthesized through nucleophilic aromatic substitution (SNAr) between 2-chloro-5-methoxypyrimidine and 4-hydroxypiperidine. Optimal conditions include:

ParameterValueSource
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature80°C
Reaction Time12 hours
Yield72–78%

The reaction proceeds via deprotonation of the piperidine hydroxyl group, followed by displacement of the chloropyrimidine leaving group.

Synthesis of 4-Morpholinophenyl Ketone

Two primary routes dominate literature:

Route A: Friedel-Crafts Acylation

Morpholine-functionalized benzene undergoes acylation with chloroacetyl chloride in the presence of AlCl3:
C6H5N(C2H4)2O+ClCOCH2ClAlCl34-(ClCOCH2)C6H4N(C2H4)2O\text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_4)_2\text{O} + \text{ClCOCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{4-(ClCOCH}_2\text{)C}_6\text{H}_4\text{N}(\text{C}_2\text{H}_4)_2\text{O}

ParameterValueSource
Catalyst Loading1.2 eq AlCl3
SolventDichloromethane
Yield64%

Route B: Suzuki-Miyaura Coupling

Aryl boronic esters couple with pre-formed ketone intermediates under palladium catalysis:
Ar-Bpin+RCOClPd(PPh3)4Ar-COR\text{Ar-Bpin} + \text{RCOCl} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-COR}

ParameterValueSource
CatalystPd(PPh3)4 (5 mol%)
BaseNa2CO3
SolventToluene/EtOH/H2O (10:6:1)
Yield66.8%

Final Amide Coupling Strategies

Fragment A and B are conjugated via carbonyl activation. Two methods are prevalent:

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the piperidine carboxyl group for reaction with the morpholinophenyl amine:

ParameterValueSource
ActivatorHATU (1.5 eq)
BaseDIPEA (3 eq)
SolventDMF
Yield58–63%

DIC/HOAt System

N,N’-Diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt) provide milder conditions for sensitive substrates:

ParameterValueSource
ActivatorDIC (1.2 eq) + HOAt (1.2 eq)
SolventCH2Cl2
Temperature0°C → RT
Yield71%

Optimization and Scale-Up Challenges

Critical factors influencing yield and purity include:

  • Solvent Polarity : DMF enhances carboxyl activation but complicates purification. Switching to THF reduces side-products.

  • Catalyst Selection : Pd(PPh3)4 outperforms PdCl2(dppf) in Suzuki couplings (ΔYield = +12%).

  • Temperature Control : Exothermic amide couplings require gradual reagent addition to prevent epimerization.

Analytical Characterization

Post-synthesis validation employs:

  • LC-MS : Confirms molecular ion at m/z 398.5 [M+H]+.

  • NMR : Key signals include δ 3.83 (s, OCH3), 4.02 (m, piperidine-CH2O), and 7.45 (d, aryl-H).

  • XRD : Crystallography verifies the trans configuration of the piperidine-morpholine axis.

Applications and Derivatives

While biological data for the target compound remain undisclosed, structural analogs exhibit:

  • Kinase Inhibition : Pyrimidine-piperidine motifs target EGFR (IC50 = 12 nM).

  • Solubility Enhancement : Morpholine groups improve aqueous solubility (LogP = 1.2 vs. 2.8 for non-morpholine analogs) .

化学反応の分析

4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine undergoes several types of chemical reactions, including:

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets. For example, it can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition can affect various physiological processes, including inflammation and vasodilation.

類似化合物との比較

Key Observations:

Core Heterocycles: The target compound’s pyrimidin-2-yloxy group distinguishes it from analogs with pyrimidin-4-yl or thienopyrimidine cores. This positional difference affects electronic properties and binding interactions.

Substituent Effects: The 5-methoxy group on pyrimidine in the target compound may improve metabolic stability compared to 4-methoxybenzyl ethers (e.g., ), which are prone to oxidative cleavage. Piperidine vs.

Synthetic Complexity: The target compound’s synthesis likely requires sequential amidation and etherification steps, similar to methods in . However, the absence of a thienopyrimidine core simplifies purification compared to .

Pharmacological and Physicochemical Properties (Inferred)

Table 2: Property Comparison (Theoretical/Indirect Data)
Property Target Compound 4-(2-((4-Methoxybenzyl)oxy)-6-(piperidin-1-yl)pyrimidin-4-yl)morpholine Thienopyrimidine Derivatives
Molecular Weight ~475 g/mol ~454 g/mol ~500–550 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.5 (higher due to benzyl ether) ~2.8–3.5 (varies with sulfonamide groups)
Hydrogen Bond Acceptors 6 (morpholine O, pyrimidine N/O, carbonyl O) 5 7–8 (thienopyrimidine N/S, additional groups)
Synthetic Yield Not reported 62% after HPLC 40–70% (column chromatography)
Key Insights:
  • Lipophilicity : The target compound’s 5-methoxypyrimidine likely reduces LogP compared to benzyl ether analogs , enhancing aqueous solubility.
  • Hydrogen Bonding: The morpholine and pyrimidine groups provide multiple interaction sites, comparable to thienopyrimidines but with fewer steric constraints.

生物活性

4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is a complex organic compound classified within the 1-benzoylpiperidine family. Its molecular formula is C21H26N4O4, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C21H26N4O4
Molecular Weight 398.4555 g/mol
CAS Number 2548978-89-6
SMILES COc1cnc(nc1)OC1CCN(CC1)C(=O)c1ccc(cc1)N1CCOCC1

The compound's structure includes a morpholine ring and a piperidine moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. One notable action is the inhibition of nitric oxide synthase (NOS), an enzyme critical for nitric oxide production, which plays a significant role in vascular function and signaling pathways in cancer progression.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine exhibit promising anticancer properties. For instance, derivatives containing piperidine and pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) .

Case Study: Cytotoxic Effects

In a comparative study, derivatives were tested for their IC50 values against different cancer cell lines:

Compound NameCell LineIC50 (μM)
4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholineA549TBD
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG20.25
PanobinostatMultiple MyelomaTBD

The efficacy of these compounds suggests that the structural features of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine may confer similar anticancer properties.

Inhibition of Cell Proliferation

Research indicates that this compound can significantly inhibit cell proliferation. For example, exposure to increasing concentrations resulted in a profound reduction in the proliferation rates of A549 cells, linked to mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

The biological activity of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine can be compared with other related compounds known for their anticancer properties:

Compound NameMechanism of ActionNotable Activity
SK228Inhibits FAK/Paxillin pathwayReduces tumor invasion
LenvatinibVEGFR inhibitionThyroid cancer treatment
PalbociclibCDK inhibitionBreast cancer treatment

These comparisons highlight the potential therapeutic applications of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine alongside existing treatments.

Q & A

Basic: What are the key considerations for synthesizing 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine with high purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Piperidine-morpholine coupling : Reacting a piperidine intermediate (e.g., 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine) with a phenyl-morpholine derivative under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) to form the carbonyl linkage .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Parameters : Control reaction temperature (0–5°C during coupling to minimize side reactions) and stoichiometry (1:1.2 molar ratio of piperidine to phenyl-morpholine precursor) .

Basic: Which spectroscopic methods are optimal for characterizing the compound’s structure and confirming synthetic success?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methoxy group on pyrimidine appears as a singlet at δ 3.8–4.0 ppm in DMSO-d6, while the morpholine ring protons resonate as a multiplet at δ 3.5–3.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C22H25N5O4: 423.1904) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

Advanced: How to design experiments to analyze the structure-activity relationship (SAR) of the pyrimidine and morpholine moieties?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified pyrimidine substituents (e.g., replacing 5-methoxy with 5-fluoro or 5-cyano) and morpholine derivatives (e.g., thiomorpholine) to assess impact on bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC determination via broth microdilution) to correlate structural changes with activity .
  • Computational Docking : Use AutoDock Vina to model interactions between modified substituents and binding pockets (e.g., ATP-binding sites in kinases) .

Advanced: What strategies resolve contradictions in reaction yields reported across different synthesis protocols?

Methodological Answer:

  • Parameter Optimization : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify yield-limiting factors. For example, dichloromethane may improve coupling efficiency compared to THF .
  • Analytical Validation : Employ LC-MS to detect side products (e.g., unreacted intermediates or hydrolysis byproducts) and adjust purification protocols accordingly .
  • Mechanistic Studies : Use in-situ IR or NMR to monitor reaction progress and identify intermediates that may stall the reaction (e.g., unstable acylated piperidine species) .

Basic: How to determine solubility and stability under physiological conditions for preclinical studies?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media). Centrifuge and quantify supernatant via UV-Vis (λmax ~260 nm for pyrimidine absorption) .
  • Stability Testing : Incubate compound in plasma (37°C, 24 hrs) and analyze degradation via LC-MS. Monitor hydrolysis of the morpholine-piperidine carbonyl bond as a stability indicator .
  • LogP Measurement : Determine octanol/water partition coefficient using HPLC (C18 column, isocratic elution) to predict membrane permeability .

Advanced: How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding dynamics over 100 ns, focusing on hydrogen bonding between the morpholine oxygen and conserved residues (e.g., Asp86 in kinase ATP pockets) .
  • Pharmacophore Modeling : Define essential features (e.g., pyrimidine as a hydrogen-bond acceptor, morpholine as a hydrophobic group) and screen virtual libraries for analogs with improved affinity .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., methoxy vs. ethoxy) to prioritize synthetic targets .

Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates (37–65°C) and quantifying stabilized protein-compound complexes via Western blot .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to assess loss of compound efficacy .
  • Metabolomic Profiling : Use LC-MS/MS to track changes in pathway metabolites (e.g., ATP, NAD+) after treatment, linking mechanism to metabolic disruption .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。